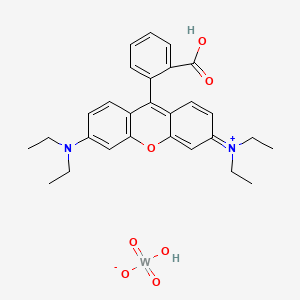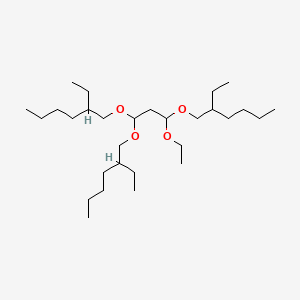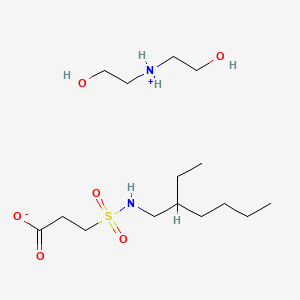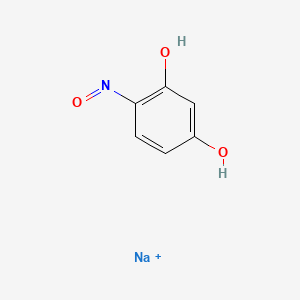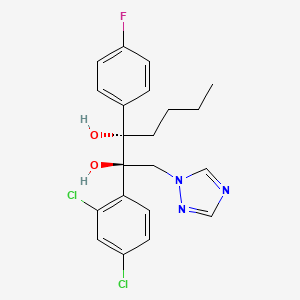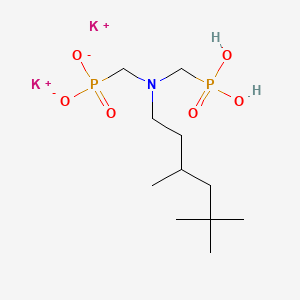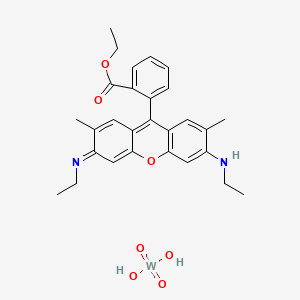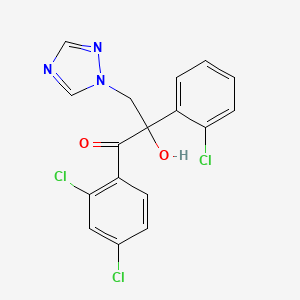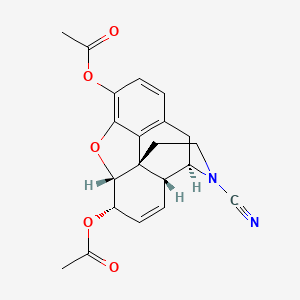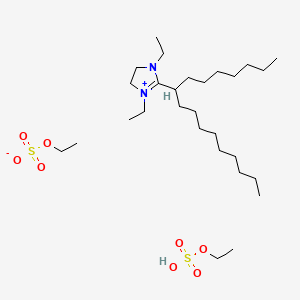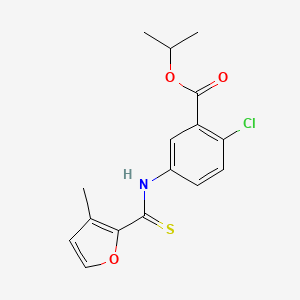
Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H16ClNO3S and a molecular weight of 337.8211 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chlorine atom, a furanyl group, and a thioxomethylamino group, esterified with 1-methylethyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative The chlorination of benzoic acid can be achieved using thionyl chloride or phosphorus pentachloride under reflux conditions
The thioxomethylamino group is introduced via a nucleophilic substitution reaction, where the amino group reacts with a thioxomethylating agent like carbon disulfide in the presence of a base such as sodium hydroxide. Finally, esterification with isopropanol in the presence of an acid catalyst like sulfuric acid yields the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product separation enhances the overall efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The thioxomethylamino group is particularly important for its binding affinity and specificity, influencing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, propyl ester
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-(((3-methyl-2-furanyl)thioxomethyl)amino)-, 1-methylethyl ester lies in its specific ester group, which influences its solubility, reactivity, and overall biological activity
Eigenschaften
CAS-Nummer |
178870-22-9 |
|---|---|
Molekularformel |
C16H16ClNO3S |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
propan-2-yl 2-chloro-5-[(3-methylfuran-2-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClNO3S/c1-9(2)21-16(19)12-8-11(4-5-13(12)17)18-15(22)14-10(3)6-7-20-14/h4-9H,1-3H3,(H,18,22) |
InChI-Schlüssel |
BHDMQRMPZDIRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


